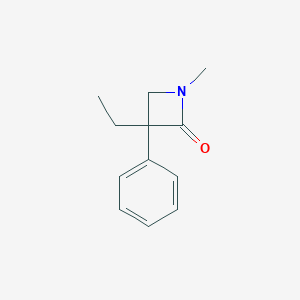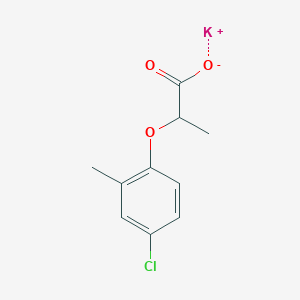
Mecoprop-potassium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mecoprop-potassium is a widely used herbicide that belongs to the phenoxy herbicide group. It is primarily used to control broadleaf weeds in various crops, including wheat, barley, oats, and rye. Mecoprop-potassium is also used in non-crop areas such as lawns, parks, and golf courses. It is considered a safe and effective herbicide when used according to the label instructions.
Wirkmechanismus
Mecoprop-potassium works by mimicking the plant's natural growth hormones, specifically auxins. Auxins are responsible for regulating plant growth and development. Mecoprop-potassium disrupts this process by binding to the auxin receptors, leading to uncontrolled growth and eventual death of the plant.
Biochemische Und Physiologische Effekte
Mecoprop-potassium has been found to have minimal impact on non-target organisms, including humans and animals. It is rapidly degraded in the environment and does not persist in soil or water. However, it can be toxic to aquatic organisms in high concentrations.
Vorteile Und Einschränkungen Für Laborexperimente
Mecoprop-potassium is widely used in laboratory experiments to study plant growth and development. Its effectiveness against broadleaf weeds makes it a valuable tool for researchers studying plant physiology. However, its toxicity to aquatic organisms limits its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on mecoprop-potassium. One area of interest is its potential use as a growth regulator in crops. Studies have shown that mecoprop-potassium can increase crop yields by promoting root growth and reducing weed competition. Another area of interest is its potential use in bioremediation. Mecoprop-potassium has been found to be effective in degrading herbicides in soil, making it a potential tool for cleaning up contaminated sites. Finally, more research is needed to understand the long-term effects of mecoprop-potassium on soil health and microbial communities.
Synthesemethoden
Mecoprop-potassium is synthesized by reacting 2-methyl-4-chlorophenoxyacetic acid with potassium hydroxide. The reaction takes place in the presence of a solvent, usually methanol or ethanol. The resulting product is a white crystalline powder that is highly soluble in water.
Wissenschaftliche Forschungsanwendungen
Mecoprop-potassium has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of broadleaf weeds, including dandelion, clover, and thistle. Mecoprop-potassium works by disrupting the plant's growth hormones, leading to stunted growth and eventual death.
Eigenschaften
CAS-Nummer |
1929-86-8 |
|---|---|
Produktname |
Mecoprop-potassium |
Molekularformel |
C10H10ClKO3 |
Molekulargewicht |
252.73 g/mol |
IUPAC-Name |
potassium;2-(4-chloro-2-methylphenoxy)propanoate |
InChI |
InChI=1S/C10H11ClO3.K/c1-6-5-8(11)3-4-9(6)14-7(2)10(12)13;/h3-5,7H,1-2H3,(H,12,13);/q;+1/p-1 |
InChI-Schlüssel |
OFCQYQOZASISIU-UHFFFAOYSA-M |
Isomerische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |
SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |
Kanonische SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)[O-].[K+] |
Andere CAS-Nummern |
42425-86-5 1929-86-8 |
Piktogramme |
Corrosive; Irritant; Environmental Hazard |
Verwandte CAS-Nummern |
93-65-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



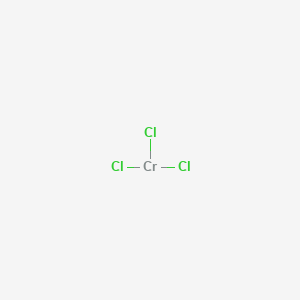

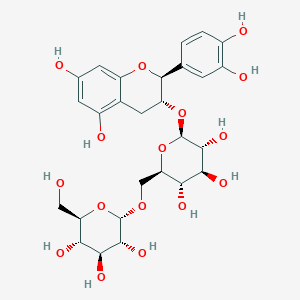
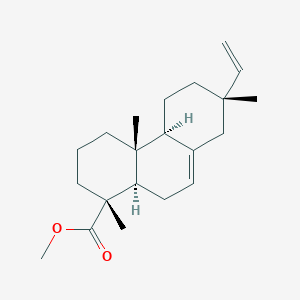
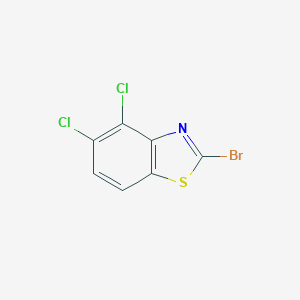
![Ethyl 2-(5-methylbenzo[D]oxazol-2-YL)acetate](/img/structure/B155155.png)
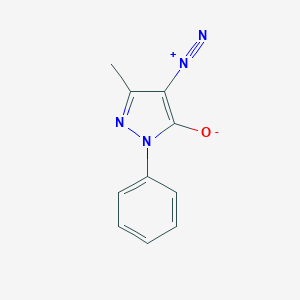
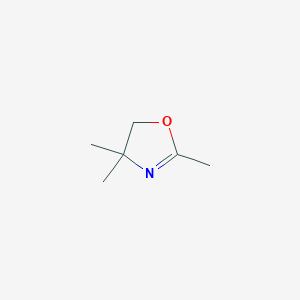
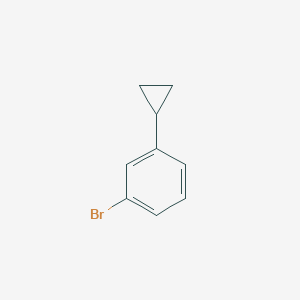
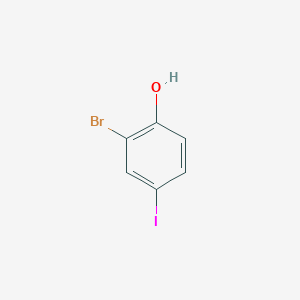
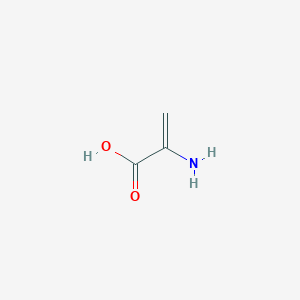

![2-Amino-4-oxo-4,7-dihydro-3H-pyrrolo[2,3-D]pyrimidine-5-carbonitrile](/img/structure/B155169.png)
